4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16384889
Molecular Formula: C20H16N4O3S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N4O3S |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 4-methoxy-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H16N4O3S/c1-12-16(19-22-17(24-27-19)13-6-4-3-5-7-13)28-20(21-12)23-18(25)14-8-10-15(26-2)11-9-14/h3-11H,1-2H3,(H,21,23,25) |
| Standard InChI Key | WXLGOULPTPVGHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
The compound 4-methoxy-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic molecule featuring diverse functional groups, including methoxy, phenyl, oxadiazole, and thiazole. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activity.
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole rings. These rings are crucial for the compound's biological activity and chemical reactivity. The synthesis process may involve condensation reactions, cyclization, and coupling reactions to assemble the complex structure.
| Step | Reaction Type | Reagents | Product |
|---|---|---|---|
| 1 | Condensation | Thiazole precursor, oxadiazole precursor | Intermediate 1 |
| 2 | Cyclization | Intermediate 1, benzamide precursor | Intermediate 2 |
| 3 | Coupling | Intermediate 2, phenyl group | Final Compound |
Biological Activity and Potential Applications
This compound has shown promise in various biological studies, particularly in medicinal chemistry. The presence of the oxadiazole and thiazole rings contributes to its potential antiproliferative and other pharmacological activities. Thiazole and oxazole derivatives are known for their antiproliferative effects, making them candidates for cancer treatment research .
| Biological Activity | Potential Application |
|---|---|
| Antiproliferative | Cancer treatment |
| Anti-inflammatory | Inflammatory diseases |
| Antimicrobial | Infections |
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